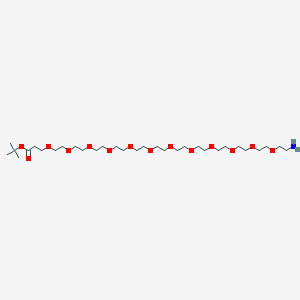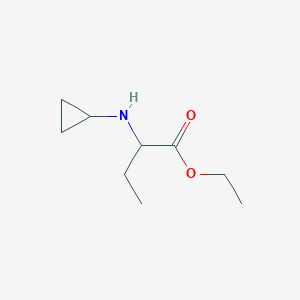
Ethyl 2-(cyclopropylamino)butanoate
Descripción general
Descripción
Ethyl 2-(cyclopropylamino)butanoate is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for Ethyl 2-(cyclopropylamino)butanoate is 1S/C9H17NO2/c1-3-8(9(11)12-4-2)10-7-5-6-7/h7-8,10H,3-6H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 2-(cyclopropylamino)butanoate is a liquid at room temperature .Aplicaciones Científicas De Investigación
Biofuel and Biocommodity Chemical Production
Ethyl 2-(cyclopropylamino)butanoate, also known as 2-butanone or methyl ethyl ketone (MEK), has potential applications as a biofuel and biocommodity chemical. Research has explored the production of 2-butanone through the conversion of meso-2,3-butanediol using a B12-dependent dehydratase and a secondary alcohol dehydrogenase (Ghiaci, Norbeck, & Larsson, 2014).
Solvent in Various Industries
2-Butanone serves as a solvent in processes involving gums, resins, cellulose acetate, and cellulose nitrate. It's also used in the synthetic rubber industry, production of paraffin wax, high-grade lubricating oil, and household products like lacquers, varnishes, paint remover, and glues (Ware, 1988).
Chemical Synthesis
In chemical synthesis, 2-butanone is involved in various reactions. For example, it undergoes additional decompositions as a metastable [C4H8O]+˙ ion, important in the study of ionized aldehydes, unsaturated and cyclic alcohols, and enolic ions (McAdoo, Hudson, & Witiak, 1979).
Biotechnology
2-Butanone is also studied in biotechnology for its potential in bio-based production processes. For instance, recombinant E. coli cells have been used for a cascade reaction involving 2-butanone for the production of methyl propionate, a precursor of methyl methacrylate (Pereira, van der Wielen, & Straathof, 2018).
Chromatography
In the field of chromatography, 2-butanone has been employed as part of a solvent system for the separation of amino acids, offering reproducibility and distinctive coloring for easier identification of amino acids (Mizell & Simpson, 1961).
Medicinal Chemistry
In medicinal chemistry, 2-butanone is used in the synthesis of various compounds. An example includes the synthesis of N-Substituted 2,4‐Azepandione ring systems, where 2-butanone derivatives play a crucial role (Waly, Yossif, Ibrahim, & Sofan, 2017).
Bioorganic Chemistry
In bioorganic chemistry, 2-butanone has been used in the synthesis of novel indole-based hybrid oxadiazole scaffolds with potential as anti-diabetic agents (Nazir et al., 2018).
Solubility Studies
2-Butanone's solubility characteristics have been investigated in various solvents, providing insights crucial for its purification and application in different fields (Zhu et al., 2019).
Engine Fuel Research
Investigations into the use of 2-butanone as an alternative fuel in direct injection spark ignition engines have shown promising results, demonstrating its potential as a sustainable energy source (Hoppe et al., 2016).
Comparative Reactivity Analysis
Research comparing the reactivity of various oxygenated fuels, including 2-butanone, has provided valuable insights into their combustion behavior and potential environmental impacts (Pelucchi et al., 2016).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, inhaled, or in contact with skin . The hazard statements associated with this compound include H227, H315, H319, and H335, indicating that it is combustible, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
ethyl 2-(cyclopropylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-8(9(11)12-4-2)10-7-5-6-7/h7-8,10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJSSFUYXICTSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)NC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(cyclopropylamino)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



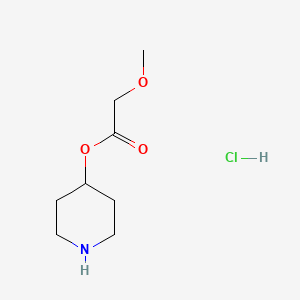
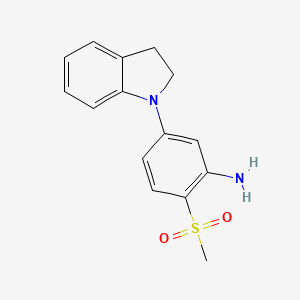
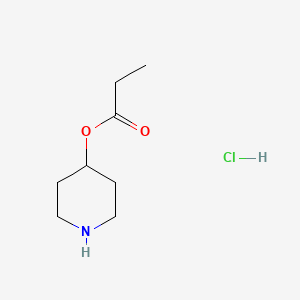
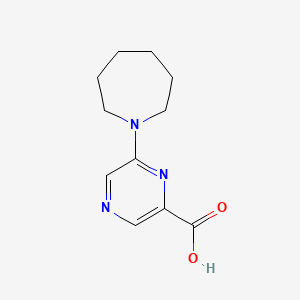
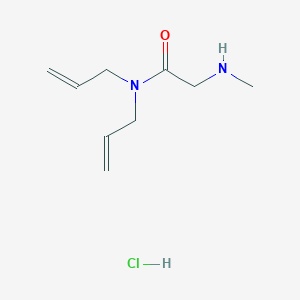
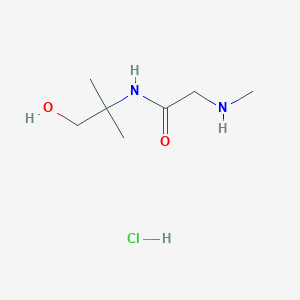
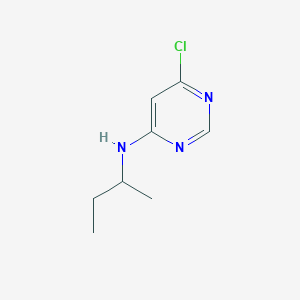
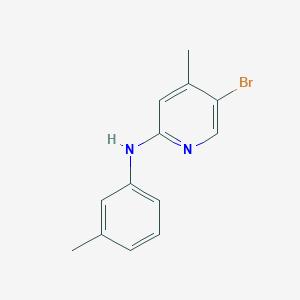
![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1443312.png)
![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1443313.png)
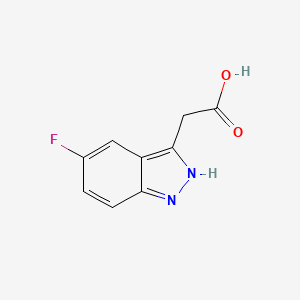
![7-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443317.png)
